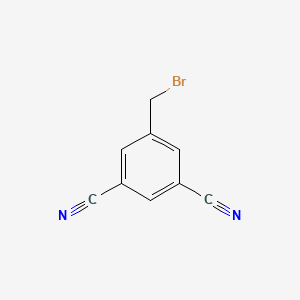
5-Bromomethyl-isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1,3-benzenedicarbonitrile is an organic compound with the molecular formula C9H5BrN2 It is a derivative of benzenedicarbonitrile, where a bromomethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-benzenedicarbonitrile typically involves the bromination of 1,3-benzenedicarbonitrile. One common method is the reaction of 1,3-benzenedicarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-(Bromomethyl)-1,3-benzenedicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-1,3-benzenedicarbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
5-(Bromomethyl)-1,3-benzenedicarbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-1,3-benzenedicarbonitrile depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the nitrile groups are the primary sites of chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarbonitrile: Lacks the bromomethyl group and has different reactivity.
5-(Chloromethyl)-1,3-benzenedicarbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-1,3-benzenedicarbonitrile: Contains a hydroxymethyl group, leading to different chemical properties.
Uniqueness
5-(Bromomethyl)-1,3-benzenedicarbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with other similar compounds.
Propriétés
Numéro CAS |
124289-25-4 |
|---|---|
Formule moléculaire |
C9H5BrN2 |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
5-(bromomethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |
Clé InChI |
WQHQCMNEJVAMGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















